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Compound of Interest

Compound Name:
4-(3-

Bromophenylsulfonyl)morpholine

Cat. No.: B1333936 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological performance of 4-(3-Bromophenylsulfonyl)morpholine
and its related analogs, supported by experimental data from a key study on their efficacy

against triple-negative breast cancer.

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable

physicochemical and metabolic properties.[1] When incorporated into a phenylsulfonyl

structure, it gives rise to a class of compounds with significant therapeutic potential. This guide

focuses on a comparative analysis of 4-(phenylsulfonyl)morpholine derivatives, with a particular

emphasis on their anti-cancer properties, drawing heavily on a pivotal study that identified a

lead compound, GL24, and elucidated its mechanism of action.[2] While specific experimental

data for 4-(3-Bromophenylsulfonyl)morpholine is not extensively available in the reviewed

literature, the analysis of its close analogs provides valuable insights into the structure-activity

relationship (SAR) of this chemical series.

Performance Comparison of 4-
(Phenylsulfonyl)morpholine Derivatives
A study by Peng, G.-L., et al. (2024) synthesized and evaluated a series of 23 novel 4-

(phenylsulfonyl)morpholine derivatives for their inhibitory activity against the MDA-MB-231
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triple-negative breast cancer cell line.[2] The half-maximal inhibitory concentration (IC50)

values from this study are summarized below to facilitate a direct comparison of their

performance.
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Compound ID
Substitution on Phenyl
Ring

IC50 (µM) in MDA-MB-231
cells[2]

GL24 (4m) 4-amino-3-nitro 0.90

4a 4-chloro > 10

4b 4-bromo > 10

4c 4-fluoro > 10

4d 4-nitro > 10

4e 3-nitro > 10

4f 3-amino > 10

4g 4-amino > 10

4h 3-methyl > 10

4i 4-methyl > 10

4j 3,4-dichloro > 10

4k 3-chloro-4-fluoro > 10

4l 3-amino-4-chloro > 10

4n 3-nitro-4-methyl > 10

4o 3-nitro-4-chloro 2.11

4p 3-nitro-4-fluoro 1.98

4q 3-amino-4-methyl > 10

4r 3-amino-4-fluoro > 10

4s 3-acetylamino-4-chloro > 10

4t 3-acetylamino-4-fluoro > 10

4u 3-acetylamino-4-methyl > 10

4v 3-acetylamino > 10

4w 4-acetylamino > 10
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Note: The compound of primary interest, 4-(3-Bromophenylsulfonyl)morpholine, was not

explicitly detailed in this study. However, the data for the 4-bromo substituted analog (4b)

showed an IC50 value greater than 10 µM, suggesting that a single bromo substitution at the 4-

position is not optimal for activity in this assay. The most potent compound, GL24, features a 4-

amino and a 3-nitro substitution on the phenyl ring, highlighting a key structural motif for anti-

cancer efficacy in this series.

Physicochemical Properties of "4-(3-
Bromophenylsulfonyl)morpholine" and a Related
Compound
While biological data on 4-(3-Bromophenylsulfonyl)morpholine is sparse, its chemical

properties, along with those of a close, commercially available analog, are available from public

databases.

Compound Name Molecular Formula
Molecular Weight (
g/mol )

CAS Number

4-[(3-

bromophenyl)sulphon

yl]morpholine

C10H12BrNO3S 306.17 958543-51-0

4-((3-Bromo-4-

methylphenyl)sulfonyl)

morpholine

C11H14BrNO3S 320.20 850429-74-2[3]

Experimental Protocols
The following are summaries of the experimental methods used in the key cited study to

synthesize and evaluate the 4-(phenylsulfonyl)morpholine derivatives.[2]

General Synthesis of 4-(Phenylsulfonyl)morpholine
Derivatives
The synthesis of the 4-(phenylsulfonyl)morpholine derivatives involved a standard nucleophilic

substitution reaction. Substituted benzenesulfonyl chlorides were reacted with morpholine in
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the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like

dichloromethane or tetrahydrofuran at room temperature. The reaction mixture was typically

stirred for several hours, after which the product was isolated and purified using standard

techniques such as extraction, washing, and column chromatography.

Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MDA-MB-231 cells were

seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various

concentrations of the test compounds for 48 hours. Following treatment, the MTT reagent was

added to each well, and the plates were incubated for an additional 4 hours. The resulting

formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance

was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50

values were calculated from the dose-response curves.

Mechanism of Action: Signaling Pathways
Transcriptomic analysis of MDA-MB-231 cells treated with the most potent compound, GL24,

revealed that its tumor-suppressive effects are mediated through the induction of multiple

endoplasmic reticulum (ER) stress-dependent signaling pathways.[2] These pathways

ultimately lead to cell-cycle arrest and apoptosis.
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Signaling Pathway of GL24 (4-(4-amino-3-nitrophenylsulfonyl)morpholine)

GL24

Endoplasmic Reticulum (ER) Stress

Unfolded Protein Response (UPR)p53 Pathway

G2/M Checkpoint E2F Targets

Cell-Cycle Arrest

Apoptosis

Click to download full resolution via product page

Caption: Signaling cascade initiated by GL24.

This diagram illustrates that the compound GL24 induces ER stress, which in turn activates the

Unfolded Protein Response (UPR) and the p53 pathway.[2] These signaling events converge

on the G2/M checkpoint and E2F targets, leading to cell-cycle arrest and ultimately,

programmed cell death (apoptosis).[2]
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Experimental Workflow
The process of identifying and characterizing the lead compound GL24 followed a systematic

workflow.

Experimental Workflow for the Evaluation of 4-(Phenylsulfonyl)morpholine Derivatives

Synthesis of 23 Derivatives

Phenotypic Screening (MTT Assay)
on MDA-MB-231 Cells

Identification of Lead Compound (GL24)

Transcriptomic Analysis

GO, GSEA, KEGG Analysis

Elucidation of Tumor-Suppressive Mechanisms

Click to download full resolution via product page

Caption: Workflow for compound evaluation.
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This workflow begins with the synthesis of a library of 4-(phenylsulfonyl)morpholine derivatives.

[2] These compounds then undergo phenotypic screening to assess their anti-proliferative

activity, leading to the identification of the most potent compound, GL24.[2] Subsequent

transcriptomic and bioinformatic analyses are performed on the lead compound to elucidate its

underlying mechanism of action.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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